

# In-Depth Technical Guide to 3-Chloromethyl-4-hydroxyacetophenone

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## Compound of Interest

Compound Name: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No.: B141236

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## Introduction

3-Chloromethyl-4-hydroxyacetophenone is an aromatic ketone that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of 3-Chloromethyl-4-hydroxyacetophenone, detailed experimental protocols for their determination, and an exploration of its potential, yet currently uncharacterized, biological significance.

## Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The available data for 3-Chloromethyl-4-hydroxyacetophenone is summarized below.

Property	Value	Source
CAS Number	24085-05-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	184.62 g/mol	[1]
Melting Point	160 °C (with decomposition)	N/A
Boiling Point (Predicted)	363.6 °C at 760 mmHg	N/A
Flash Point (Predicted)	173.7 °C	N/A
Solubility	Slightly soluble in acetonitrile and methanol; Sparingly soluble in DMSO.	N/A

## Experimental Protocols

Accurate determination of physical properties is crucial for the validation and application of chemical compounds. The following sections detail standardized experimental methodologies for key physical and spectroscopic analyses.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of finely powdered 3-Chloromethyl-4-hydroxyacetophenone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm at the sealed end.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for precise measurement).
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

## Boiling Point Determination (for liquids or low-melting solids)

While 3-Chloromethyl-4-hydroxyacetophenone is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for context and for potential derivatives.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)
- Clamps and stand

Procedure:

- **Sample Preparation:** A small amount of the liquid is placed in the test tube. The capillary tube is inverted (open end down) and placed inside the test tube.

- **Assembly:** The test tube is attached to a thermometer, and the assembly is suspended in a heating bath.
- **Heating:** The bath is heated gently. As the liquid's vapor pressure increases, a stream of bubbles will emerge from the capillary tube.
- **Observation:** The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

## Solubility Assessment

Understanding a compound's solubility is essential for designing reaction conditions and formulations.

Apparatus:

- Small test tubes
- Vortex mixer
- Graduated pipettes

Procedure:

- **Solvent Screening:** A small, accurately weighed amount of 3-Chloromethyl-4-hydroxyacetophenone (e.g., 1-5 mg) is placed in a series of test tubes.
- **Solvent Addition:** A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each tube.
- **Mixing:** The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- **Observation:** The samples are visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC after filtration.

## Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. While specific experimental spectra for 3-Chloromethyl-4-hydroxyacetophenone are not readily available in public databases, the following are general protocols for obtaining such data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- **Sample Preparation:** A small amount of 3-Chloromethyl-4-hydroxyacetophenone (typically 5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The appropriate pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid 3-Chloromethyl-4-hydroxyacetophenone is placed directly onto the ATR crystal.

- **Data Acquisition:** The ATR accessory is placed in the FTIR spectrometer, and a background spectrum is collected. The sample is then scanned to obtain the infrared spectrum.
- **Data Analysis:** The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Protocol (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

## Potential Biological Significance and Signaling Pathways

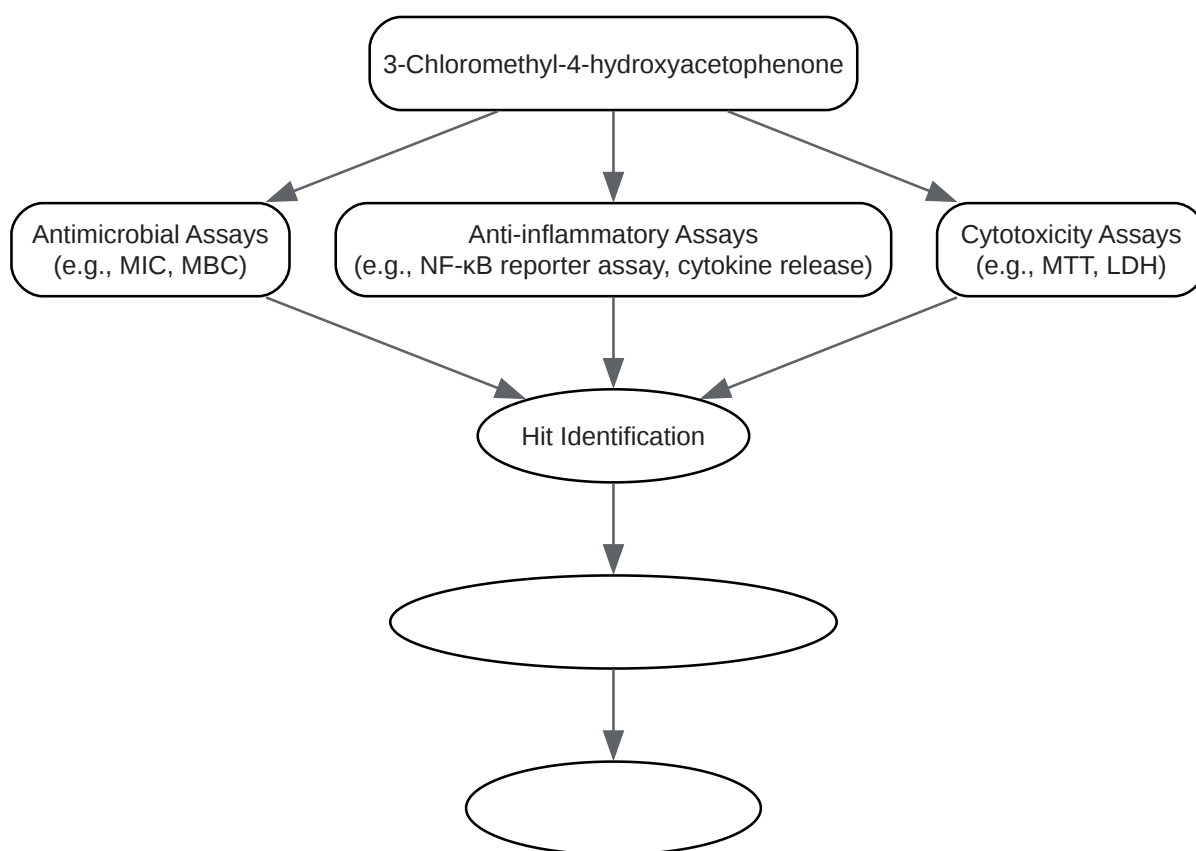
While no specific biological activity or signaling pathway has been definitively attributed to 3-Chloromethyl-4-hydroxyacetophenone in the available literature, the activities of structurally related compounds provide a basis for potential areas of investigation.

Derivatives of hydroxyacetophenone have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. For instance, p-hydroxyacetophenone has been shown to ameliorate alcohol-induced steatosis and oxidative stress, potentially through the modulation of the NF- $\kappa$ B signaling pathway.<sup>[2]</sup> The NF- $\kappa$ B

pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Given the structural similarities, it is plausible that 3-Chloromethyl-4-hydroxyacetophenone could also interact with inflammatory pathways. The presence of the electrophilic chloromethyl group could potentially allow for covalent modification of target proteins, a mechanism of action for some therapeutic agents.

To explore the biological activity of 3-Chloromethyl-4-hydroxyacetophenone, a logical first step would be to screen it in a panel of in vitro assays.



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Caption: A potential workflow for the biological evaluation of 3-Chloromethyl-4-hydroxyacetophenone.

## Conclusion

3-Chloromethyl-4-hydroxyacetophenone is a chemical compound with established basic physical properties and significant potential as a synthetic intermediate. While its biological activity remains to be fully elucidated, the known pharmacology of related compounds suggests that it may possess interesting anti-inflammatory or other therapeutic properties. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of this and similar molecules. Further research, particularly in the areas of spectroscopic analysis and biological screening, is warranted to fully understand the potential of 3-Chloromethyl-4-hydroxyacetophenone in drug discovery and development.

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## References

- 1. bioruler.net [bioruler.net]
- 2. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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